1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Brand Name: Vulcanchem
CAS No.: 81666-87-7
VCID: VC2634368
InChI: InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1
SMILES: CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
Molecular Formula: C27H31ClN2O4
Molecular Weight: 483 g/mol

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

CAS No.: 81666-87-7

Cat. No.: VC2634368

Molecular Formula: C27H31ClN2O4

Molecular Weight: 483 g/mol

* For research use only. Not for human or veterinary use.

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate - 81666-87-7

Specification

CAS No. 81666-87-7
Molecular Formula C27H31ClN2O4
Molecular Weight 483 g/mol
IUPAC Name (2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate
Standard InChI InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key PLJQUZQSEIZOFT-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O

Introduction

Chemical Identity and Properties

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate is a synthetic organic compound with distinctive spectroscopic properties. It is identified by the CAS number 81666-87-7 and has the molecular formula C27H31ClN2O4 with a molecular weight of 483 g/mol . The IUPAC name for this compound is (2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate . This compound belongs to the broader class of carbocyanine dyes, which are characterized by their intense coloration and fluorescence properties.

Synthesis Methods

The synthesis of 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate involves sophisticated organic chemistry techniques. Typically, the synthesis pathway includes the condensation of indole derivatives with aldehydes or ketones under acidic conditions, with perchloric acid often serving as a catalyst. Industrial production of this compound involves scaling up these reactions in controlled environments using specialized reactors to ensure high yield and purity.

The synthetic process can be broken down into multiple steps, beginning with the preparation of appropriately substituted indole precursors followed by coupling reactions to form the polymethine bridge. The final step typically involves salt formation with perchloric acid to yield the perchlorate salt. These synthetic approaches require careful handling of reagents and precise control of reaction conditions to achieve the desired product with high purity.

Biological Applications

This compound has gained substantial recognition in biological research due to its high fluorescence quantum yield and stability characteristics. Its primary applications include:

  • Cell labeling and tracking in various biological studies, including neuroscience, developmental biology, and cancer research.

  • Serving as a fluorescent probe in biological systems, allowing researchers to visualize cellular structures and processes.

  • Functioning as an Eu3+-signal modulator in enzymatic assays, particularly in protein kinase and phosphatase studies .

In enzymatic assays, 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate (referred to as Dy1 in some research contexts) operates in a "signal-off" detection mode, providing valuable data on enzyme activity and inhibition . The compound's interaction with biological molecules makes it particularly useful for these applications, as it can provide real-time information about biochemical processes.

Research Applications in Enzymatic Assays

The compound has demonstrated significant utility in enzymatic assay systems, particularly those involving protein kinases and phosphatases. Research findings indicate that 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate can function effectively as a signal modulator in assays for enzymes such as Protein Kinase A (PKA) and Protein Tyrosine Phosphatase 1B (PTP1B) .

The following table illustrates the performance of 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate (Dy1) in enzymatic assays compared to other signal modulators:

EnzymeSignal ModulatorInhibitorDetection ModeIC₅₀ (nM)Signal-to-Background Ratio
PKADy1 (1,1',3,3,3',3'-Hexamethylindodicarbocyanine iodide)StaurosporineSignal-off32.0 ± 1.16.7
PTP1BDy1 (1,1',3,3,3',3'-Hexamethylindodicarbocyanine iodide)Na₃VO₄Signal-off14.3 ± 3.57.1

These data demonstrate the compound's effectiveness in monitoring enzyme inhibition with good sensitivity and signal-to-background ratios . The IC₅₀ values obtained using this compound as a signal modulator are comparable to those reported in previous studies, validating its reliability for such applications.

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